molecular formula C21H22N4O4 B3057426 Picotamide monohydrate CAS No. 80530-63-8

Picotamide monohydrate

Cat. No.: B3057426
CAS No.: 80530-63-8
M. Wt: 394.4 g/mol
InChI Key: ICYQAMNVLLHURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Picotamide monohydrate is an antiplatelet agent supplied as a European Pharmacopoeia (EP) Reference Standard. It is a small molecule with the chemical formula C21H22N4O4 and a molecular weight of 394.42 g/mol . Its CAS number is 80530-63-8 . This compound is characterized by its dual mechanism of action, functioning as both a thromboxane A2 (TXA2) synthase inhibitor and a thromboxane A2 receptor antagonist . This unique dual action means it not only reduces the production of TXA2—a key mediator of platelet aggregation and vasoconstriction—but also blocks its receptors, thereby preventing TXA2 from exerting its pro-thrombotic and vasoconstrictive effects . This pharmacological profile makes this compound a valuable tool for research in cardiovascular diseases and thrombosis. It is particularly relevant for studies investigating pathological conditions such as arterial thrombosis, peripheral arterial disease (PAD), atherosclerosis, and the management of thrombotic risk in patients with diabetes mellitus . Clinical studies, including the DAVID trial, have suggested that picotamide may offer benefits in reducing overall mortality in diabetic patients with PAD, highlighting its specific research value in this patient population . Furthermore, research indicates that by inhibiting TXA2, picotamide can also reduce smooth muscle cell proliferation, a process involved in the progression of atherosclerosis . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1-N,3-N-bis(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3.H2O/c1-28-19-7-6-17(20(26)24-13-15-4-2-8-22-11-15)10-18(19)21(27)25-14-16-5-3-9-23-12-16;/h2-12H,13-14H2,1H3,(H,24,26)(H,25,27);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYQAMNVLLHURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)C(=O)NCC3=CN=CC=C3.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230378
Record name Picotamide monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80530-63-8
Record name Picotamide monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080530638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picotamide monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-1-N,3-N-bis(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PICOTAMIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/643HY5UHKS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Chemistry and Structural Characterization of Picotamide Monohydrate

Synthetic Routes and Reaction Optimization for Picotamide (B163162)

The synthesis of Picotamide, chemically known as N,N'-bis(3-picolyl)-4-methoxyisophthalamide, is achieved through a robust and well-established synthetic methodology centered on the formation of amide bonds. The core strategy involves the reaction of a bifunctional acyl chloride with two equivalents of an aminomethylpyridine.

The synthesis of Picotamide relies on two primary precursors: 4-methoxyisophthaloyl chloride and 3-(aminomethyl)pyridine.

The key intermediate, 4-methoxyisophthaloyl chloride, is not typically commercially available and must be synthesized. This is achieved by converting the corresponding dicarboxylic acid, 4-methoxyisophthalic acid, into its more reactive diacyl chloride form. The reaction is generally carried out by treating the dicarboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a common reagent for this transformation due to its efficacy and the convenient removal of byproducts (HCl and SO₂), which are gaseous. The reaction is typically performed in an inert solvent under reflux conditions to drive the reaction to completion.

Table 1: Typical Reagents and Conditions for Acyl Chloride Formation

Component Role Typical Conditions
4-Methoxyisophthalic Acid Starting Material 1 equivalent
Thionyl Chloride (SOCl₂) Chlorinating Agent 2-3 equivalents (excess)
Inert Solvent (e.g., Toluene) Reaction Medium Anhydrous

The second precursor, 3-(aminomethyl)pyridine, serves as the amine component in the subsequent amidation step. It provides the picolyl groups that are characteristic of the final Picotamide structure.

The final step in the formation of the Picotamide core structure is the amidation reaction. This involves reacting the freshly prepared 4-methoxyisophthaloyl chloride with two stoichiometric equivalents of 3-(aminomethyl)pyridine. The reaction is typically conducted in an aprotic solvent to prevent hydrolysis of the reactive acyl chloride. A non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), is added to the reaction mixture to act as a scavenger for the hydrogen chloride (HCl) gas that is liberated during the formation of each amide bond. This neutralization is crucial as it prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction.

The reaction is generally performed at reduced temperatures initially to control the exothermic nature of the acylation, followed by a period at room temperature to ensure the reaction goes to completion.

Table 2: Key Components in the Amidation Step

Component Role Stoichiometry
4-Methoxyisophthaloyl Chloride Acylating Agent 1 equivalent
3-(Aminomethyl)pyridine Nucleophile 2 equivalents
Triethylamine or Pyridine HCl Scavenger >2 equivalents

Following the synthesis, the crude Picotamide product must be purified to remove unreacted starting materials, byproducts, and any impurities. The primary technique for the purification of solid organic compounds like Picotamide is recrystallization. This method relies on the differences in solubility between the desired compound and impurities in a chosen solvent or solvent system.

The process involves dissolving the crude solid in a minimum amount of a suitable hot solvent. For Picotamide, the use of a water-containing solvent system is particularly important as it facilitates the formation of the stable monohydrate crystalline form. As the saturated solution is allowed to cool slowly, the solubility of Picotamide decreases, leading to the formation of well-defined, pure crystals. Impurities, being present in smaller concentrations, tend to remain dissolved in the mother liquor. The pure crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. This technique is highly effective for obtaining compounds with high purity and a specific, stable crystalline form.

Solid-State Forms of Picotamide

The solid-state form of an active pharmaceutical ingredient is a critical attribute that influences its stability, solubility, and bioavailability. Picotamide exists in both anhydrous and hydrated crystalline forms.

The therapeutically administered form of Picotamide is its monohydrate, often designated as PICOW. nih.gov The preparation of this specific solid-state form is directly integrated into the purification process. Crystallization or recrystallization of the synthesized Picotamide from aqueous solvent systems reliably yields the monohydrate.

The stability of the monohydrate is well-documented. Studies involving thermal analysis and X-ray powder diffractometry (XRD) have characterized PICOW and its dehydration products. nih.gov These studies show that upon heating, PICOW loses its molecule of water to form anhydrous polymorphs. nih.gov Notably, the resulting anhydrous form can gradually revert to the monohydrate when stored under ambient atmospheric conditions, highlighting the thermodynamic stability of the hydrated crystal lattice. nih.gov The physical characterization of PICOW confirms its distinct properties compared to the anhydrous forms.

Table 3: Selected Solid-State Characterization Data for Picotamide Monohydrate (PICOW)

Analytical Technique Observation Significance
Thermogravimetric Analysis (TGA) Shows a weight loss corresponding to one molecule of water upon heating. nih.gov Confirms the stoichiometry of the hydrate.
Differential Scanning Calorimetry (DSC) Displays an endotherm corresponding to the dehydration event, followed by the melting of the anhydrous form. nih.gov Provides information on the thermal stability and phase transitions of the hydrate.
X-Ray Powder Diffractometry (XRD) Exhibits a characteristic diffraction pattern distinct from the anhydrous forms. nih.gov Serves as a fingerprint for identifying the monohydrate crystal structure.

Preparation of Anhydrous Picotamide (PICOA)

Anhydrous Picotamide (PICOA) is prepared from its monohydrate form (PICOW) through a controlled dehydration process. The transformation is typically achieved under specific isothermal conditions. Research has shown that heating this compound at 115°C under a reduced pressure of 20 mmHg effectively removes the water molecule from the crystal lattice to yield the anhydrous form. nih.gov

This dehydration process is significant as it can lead to the formation of different polymorphic forms of anhydrous picotamide. Two distinct polymorphs, designated as Form A and Form B, have been identified through thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Hot Stage Microscopy (HSM). nih.gov The PICOA resulting from the isothermal dehydration is predominantly composed of the lower-melting polymorph, Form A. nih.gov This metastable form has been observed to gradually revert to the original monohydrate when exposed to ambient atmospheric conditions. nih.gov

PropertyValue
Dehydration Temperature115 °C
Dehydration Pressure20 mmHg
Predominant Anhydrous FormPolymorph A
Melting Point (Polymorph A)135.5 ± 0.4 °C
Melting Point (Polymorph B)152.9 ± 0.3 °C

Spectroscopic and Crystallographic Characterization Methodologies

X-ray Powder Diffractometry (XRD)

X-ray Powder Diffractometry (XRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material and can provide information on its atomic structure. nih.govvscht.cz The technique relies on the principle of Bragg's Law, where a beam of X-rays is diffracted by the periodic arrangement of atoms in a crystal lattice, producing a unique diffraction pattern or "fingerprint" for a specific crystalline solid. nih.govomicsonline.org

XRD analysis is a fundamental method for the solid-state characterization of this compound. Studies have confirmed that this compound crystallizes in a monoclinic crystal system. nih.gov This characterization is crucial for identifying the specific crystalline form of the active pharmaceutical ingredient and distinguishing it from its anhydrous polymorphs or any potential amorphous content. nih.govnih.gov The diffraction pattern of this compound would show a series of characteristic peaks at specific 2θ angles, the positions and relative intensities of which define its crystalline structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify and characterize molecules based on the absorption of infrared radiation by their constituent chemical bonds. The resulting spectrum provides information about the functional groups present in the molecule.

IR spectroscopy has been utilized in the physical characterization of this compound and its anhydrous counterpart. nih.gov The IR spectrum of Picotamide would display characteristic absorption bands corresponding to its molecular structure, which includes amide, aromatic, and ether functionalities. Key expected vibrational bands include:

N-H stretching: Typically in the region of 3300-3500 cm⁻¹ for the amide group.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the picolyl methylene (B1212753) groups) appear just below 3000 cm⁻¹.

C=O stretching (Amide I band): A strong absorption typically found around 1630-1680 cm⁻¹.

N-H bending (Amide II band): Usually observed in the 1510-1570 cm⁻¹ range.

C=C stretching: For the aromatic rings, these peaks appear in the 1400-1600 cm⁻¹ region.

C-O stretching: The aryl-alkyl ether linkage would produce a characteristic band, typically between 1200-1275 cm⁻¹.

Crucially, for this compound, the IR spectrum would also feature broad absorption bands in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibrations of the water of hydration. The absence of these bands in the spectrum of PICOA would be a clear indicator of successful dehydration.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules in solution or the solid state. mdpi.com ¹H and ¹³C NMR are fundamental methods for the structural elucidation of organic compounds like Picotamide. researchgate.net

¹H NMR: A proton NMR spectrum of Picotamide would provide information on the number of different types of protons and their connectivity. The expected signals would include:

Aromatic Protons: Signals for the protons on the isophthalamide (B1672271) core and the two picolyl rings would appear in the downfield region, typically between 7.0 and 8.5 ppm.

Methylene Protons (-CH₂-): The protons of the two methylene groups connecting the amide nitrogens to the picolyl rings would likely appear as a singlet or doublet around 4.5 ppm.

Methoxy (B1213986) Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methoxy group would be expected in the range of 3.8-4.0 ppm.

Amide Protons (-NH-): The two amide protons would likely appear as a broad singlet or triplet further downfield, often in the 8.5-9.5 ppm range.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for Picotamide would show distinct signals for each unique carbon atom, including the carbonyl carbons of the amide groups (typically 160-170 ppm), the various aromatic carbons (110-160 ppm), the methoxy carbon (~55-60 ppm), and the methylene carbons (~40-45 ppm).

Expected ¹H NMR Signals for Picotamide
Chemical Shift (ppm) Proton Type
7.0 - 8.5Aromatic (isophthalamide and picolyl rings)
~4.5Methylene (-CH₂-)
~3.9Methoxy (-OCH₃)
8.5 - 9.5Amide (-NH-)

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound, and can also be used for structural elucidation through fragmentation analysis. The use of MS has been noted in the characterization of Picotamide and its analogues. researchgate.net

For Picotamide, which has a chemical formula of C₂₁H₂₁N₃O₃, the exact mass of the anhydrous molecule is 379.1583 g/mol . High-resolution mass spectrometry would be able to confirm this mass with high precision, thereby verifying the molecular formula. In a typical mass spectrum, a prominent peak corresponding to the protonated molecule [M+H]⁺ would be observed at an m/z value of approximately 380.16. The analysis of this compound (C₂₁H₂₁N₃O₃·H₂O, molecular weight 397.42 g/mol ) might show the same molecular ion peak as the anhydrous form, as the water molecule is often lost during the ionization process.

Single Crystal X-ray Diffraction Studies

Research focused on the physical characterization of this compound has confirmed its crystalline structure. These studies have established that this compound crystallizes in a monoclinic crystal system nih.gov. The monoclinic system is characterized by three unequal crystallographic axes, with two axes being perpendicular to each other and the third axis being inclined.

Further detailed analysis through single-crystal X-ray diffraction would be necessary to elucidate the precise atomic coordinates, molecular conformation, and intermolecular interactions, such as hydrogen bonding, within the this compound crystal lattice. Such data would provide a more complete understanding of the solid-state properties of this pharmaceutical compound.

Table 1: Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic nih.gov
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)90
β (°)Data not available
γ (°)90
Volume (ų)Data not available
ZData not available

Molecular and Cellular Pharmacodynamics of Picotamide Monohydrate

Thromboxane (B8750289) Pathway Modulation Mechanisms

Picotamide (B163162) monohydrate's therapeutic potential stems from its ability to intervene in the thromboxane pathway at two critical junctures: the synthesis of thromboxane A2 and the subsequent receptor-mediated signaling. This dual functionality provides a comprehensive approach to mitigating the pro-aggregatory and vasoconstrictive effects of thromboxane A2.

Inhibition of Thromboxane Synthase

Picotamide acts as a direct inhibitor of thromboxane synthase, the enzyme responsible for the conversion of prostaglandin (B15479496) H2 into thromboxane A2. This inhibition curtails the production of the potent platelet agonist and vasoconstrictor, thromboxane A2.

Research into the enzymatic inhibition kinetics of picotamide on thromboxane synthase has demonstrated a dose-dependent inhibitory effect. Studies have reported an IC50 value of 1.5 x 10⁻⁴ M for the inhibition of thromboxane A2 synthesis in platelets. This value indicates the concentration of picotamide required to achieve 50% inhibition of the enzyme's activity, providing a quantitative measure of its potency as a thromboxane synthase inhibitor.

The inhibition of thromboxane synthase by picotamide leads to a quantifiable reduction in the production of thromboxane B2 (TxB2), the stable, inactive metabolite of thromboxane A2. In vitro studies have shown that picotamide significantly decreases TxB2 production in whole blood activated with collagen. For instance, in the presence of picotamide at a concentration of 5 x 10⁻⁴ M, a notable decrease in thromboxane B2 production was observed. This reduction in TxB2 levels serves as a reliable biomarker for the in vivo efficacy of picotamide's inhibitory action on thromboxane synthase.

Inhibitory Effect of Picotamide on Thromboxane B2 Production

ParameterValueCondition
IC50 (Thromboxane A2 Synthesis)1.5 x 10⁻⁴ MIn vitro (platelets)
Effect on TxB2 ProductionDecreasedIn the presence of 5 x 10⁻⁴ M Picotamide in collagen-activated whole blood

Thromboxane A2 Receptor Antagonism

In addition to its enzymatic inhibition, picotamide also functions as a direct antagonist of the thromboxane A2 (TxA2) receptor, thereby blocking the actions of any remaining thromboxane A2.

The interaction of picotamide with the thromboxane A2 receptor has been characterized by direct radioligand binding assays. These studies have revealed that picotamide acts as a competitive antagonist. nih.gov In experiments using [¹²⁵I]PTA-OH and [³H]U46619 as radioligands, picotamide was shown to displace their binding to human platelet receptors. nih.gov The inhibitory constant (Ki) for picotamide in displacing [¹²⁵I]PTA-OH binding was determined to be 1472 +/- 321 nM. nih.gov Similarly, the Ki for picotamide on [³H]U46619 binding was 1648 +/- 431 nM. nih.gov

Interestingly, further investigation into the binding kinetics has shown that with prolonged incubation, the binding of picotamide to the TxA2 receptor can become progressively non-displaceable. nih.gov This suggests an initial reversible, competitive binding that transitions to a more stable interaction over time. nih.gov

Picotamide Receptor Binding Kinetics

RadioligandPicotamide Ki (nM)Binding Nature
[¹²⁵I]PTA-OH1472 +/- 321Competitive
[³H]U466191648 +/- 431Competitive, becoming non-displaceable over time

The antagonistic properties of picotamide at the thromboxane A2 receptor are further evidenced by its ability to inhibit platelet aggregation induced by TxA2 receptor agonists. U46619, a stable synthetic analog of prostaglandin H2 and a potent TxA2 receptor agonist, is commonly used to assess receptor antagonism. Picotamide has been shown to effectively inhibit platelet aggregation and clot retraction induced by U46619 in human platelets. patsnap.com This direct antagonism of a known TxA2 receptor agonist confirms picotamide's role in blocking the downstream signaling effects of thromboxane A2. patsnap.com

Differential Effects on Prostaglandin Synthesis and Accumulation

Picotamide monohydrate exerts a nuanced influence on the arachidonic acid cascade, demonstrating a selective inhibitory profile that distinguishes it from non-selective cyclooxygenase inhibitors like aspirin (B1665792). Its primary action involves a dual mechanism: the inhibition of thromboxane A2 (TxA2) synthase and the antagonism of the TxA2 receptor. wikipedia.orgpatsnap.compatsnap.com This targeted approach allows for specific modulation of prostanoid pathways critical to platelet function and vascular tone.

A defining characteristic of picotamide is its ability to potently inhibit the synthesis of thromboxane A2 (TxA2), a key mediator of platelet aggregation and vasoconstriction, without affecting the activity of cyclooxygenase (COX) enzymes. nih.govnih.gov Upon platelet activation, arachidonic acid is converted to prostaglandin endoperoxides (PGG2 and PGH2) by COX-1. nih.gov Picotamide acts downstream of this step, specifically inhibiting thromboxane synthase, the enzyme that converts PGH2 into TxA2. patsnap.compatsnap.comnih.gov

Studies have demonstrated that picotamide at micromolar concentrations effectively inhibits the production of TxA2 in platelets stimulated by agonists such as ADP, arachidonic acid, and collagen. nih.govnih.gov This direct inhibition of TxA2 production is a core component of its antiplatelet effect. nih.gov Unlike aspirin, which acetylates and irreversibly inhibits the COX enzyme, picotamide's mechanism leaves the upstream production of other prostaglandins (B1171923) potentially intact. nih.govnih.gov This selectivity ensures that the synthesis of other crucial prostanoids, which rely on cyclooxygenase, is not globally suppressed. nih.gov

Table 1: Comparative Effects of Picotamide and Aspirin on Prostanoid Pathways

CompoundTarget EnzymeEffect on Thromboxane A2 (TxA2) SynthesisEffect on Cyclooxygenase (COX) Activity
Picotamide Thromboxane SynthaseInhibited nih.govnih.govUnaffected nih.govnih.gov
Aspirin Cyclooxygenase (COX)InhibitedInhibited nih.govtaylorandfrancis.com

In contrast to its potent inhibition of TxA2, picotamide generally preserves the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation primarily produced by endothelial cells. nih.govyoutube.com This differential effect is a significant advantage over non-selective COX inhibitors like aspirin, which block the production of both pro-aggregatory TxA2 and anti-aggregatory PGI2. nih.govnih.gov

Several studies have confirmed that picotamide does not interfere with endothelial PGI2 production. nih.gov Research in healthy subjects showed that while TxA2 formation was inhibited, blood levels of 6-keto-PGF1α, a stable metabolite of PGI2, remained unaffected. unifi.it Furthermore, some investigations suggest picotamide may even favor the formation of PGI2 by endothelial cells, potentially by redirecting the prostaglandin endoperoxide substrate away from the inhibited thromboxane synthase pathway. nih.gov However, one in vitro study noted a moderate, dose-dependent inhibition of PGI2 production by cultured human endothelial cells at higher picotamide concentrations (achieving 50% inhibition at 24 µg/ml). scispace.com Despite this, in vivo assessments have not shown a significant impact on systemic PGI2 production. nih.gov

Research indicates that picotamide can modulate the formation of other prostaglandins, notably Prostaglandin E2 (PGE2). Studies have shown that the picotamide-induced decrease in TxA2 in platelets is associated with an enhanced formation of PGE2. nih.govunifi.it This suggests that by blocking the conversion of prostaglandin endoperoxides to TxA2, picotamide may cause a substrate shift, redirecting these precursors toward alternative pathways, including the one leading to PGE2 synthesis. unifi.it The binding of picotamide to platelet TxA2 receptors is not displaced by PGE2, indicating specificity in its receptor interactions. nih.gov

Intracellular Signaling Pathway Perturbations

Picotamide's pharmacodynamic profile extends beyond the modulation of prostaglandin synthesis to the direct interference with intracellular signaling cascades that are crucial for platelet activation. This is largely a consequence of its dual action as both a TxA2 synthase inhibitor and a TxA2 receptor antagonist. wikipedia.orgnih.gov

Picotamide has been shown to inhibit the activation of Phospholipase C (PLC), a key enzyme in signal transduction. nih.gov In human platelets, TxA2 mediates its effects by binding to its receptor, which in turn activates PLC. nih.gov This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to further downstream signaling.

A study investigating the effects of picotamide on human platelets found that it inhibited PLC activation in response to stimulation by both the TxA2 receptor agonist U46619 and arachidonic acid. nih.gov This inhibition was demonstrated by a reduction in the formation of inositol phosphates, which are products of PLC activity. nih.gov This finding suggests that picotamide's antagonism at the TxA2 receptor level effectively blocks one of the primary signaling pathways initiated by TxA2. nih.gov

A critical consequence of PLC activation is the mobilization of intracellular calcium ([Ca2+]i), a central event in platelet activation and aggregation. nih.gov The IP3 generated by PLC activity binds to receptors on the dense tubular system of platelets, triggering the release of stored Ca2+ into the cytoplasm.

Picotamide significantly attenuates this process. nih.gov Preincubation of human platelets with picotamide resulted in a significant reduction in the changes in intracellular calcium concentration induced by the TxA2 mimetic U46619. nih.gov The drug also reduced calcium mobilization stimulated by arachidonic acid and ADP. nih.gov This effect on calcium levels is a direct downstream consequence of its inhibition of the TxA2 receptor and subsequent PLC activation, further solidifying its role as an inhibitor of platelet activation signaling pathways. nih.gov

Table 2: Effect of Picotamide on Intracellular Signaling in Human Platelets

Stimulating AgonistParameter MeasuredEffect of Picotamide (100 µM)Reference
U46619 (125-250 nM)Intracellular Calcium MobilizationSignificantly Reduced nih.gov nih.gov
Arachidonic Acid (75-150 µM)Intracellular Calcium MobilizationReduced nih.gov nih.gov
U46619 (250 nM)Phospholipase C (PLC) ActivationInhibited nih.gov nih.gov
Arachidonic Acid (150 µM)Phospholipase C (PLC) ActivationInhibited nih.gov nih.gov

Preclinical Biological Investigations of Picotamide Monohydrate

In Vitro Studies on Cellular Responses

Picotamide (B163162) monohydrate is recognized as an antiplatelet agent with a dual mechanism of action; it functions as both a thromboxane (B8750289) A2 synthase inhibitor and a thromboxane A2 receptor antagonist. nih.govunimi.itwikipedia.org This dual activity has been the focus of numerous preclinical in vitro investigations to characterize its effects on key cellular responses involved in thrombosis and atherogenesis.

Picotamide's primary pharmacological effect is the inhibition of platelet aggregation. wikipedia.org This has been extensively studied in vitro using various human blood preparations and a range of physiological and synthetic agonists that induce platelet aggregation through different pathways.

In vitro studies have demonstrated that picotamide effectively inhibits human platelet aggregation induced by several key agonists. At a concentration of 0.5 mmol/l, picotamide has been shown to inhibit platelet aggregation, the release of adenosine (B11128) triphosphate (ATP), and the production of thromboxane B2 (TxB2) in response to adenosine 5'-diphosphate (ADP), arachidonic acid (AA), collagen, and the prostaglandin (B15479496) endoperoxide analogue U46619. nih.gov The compound's inhibitory action is attributed to its dual mechanism: direct antagonism of thromboxane A2/prostaglandin endoperoxide receptors and inhibition of thromboxane synthase. nih.gov This allows it to effectively decrease the platelet response to each of these aggregating agents. nih.gov U46619 is a potent synthetic analog of thromboxane A2, which is a key mediator in platelet aggregation and vasoconstriction. biodatacorp.com

Investigations using platelet-rich plasma (PRP) have quantified the inhibitory effects of picotamide. In one study, the addition of 25 µM of picotamide to PRP samples significantly decreased the platelets' response to various aggregating agents. nih.gov The effectiveness was measured by determining the ED50 value, which is the concentration of an agonist required to induce 50% of the maximal aggregation response. The presence of picotamide necessitated a higher concentration of the agonists to achieve this endpoint, demonstrating its inhibitory effect. For instance, the ED50 for ADP increased from 2.0 µM in control samples to 3.1 µM in the presence of picotamide. nih.gov Similarly, significant increases in ED50 values were observed for sodium arachidonate (B1239269) and collagen. nih.gov

Table 1: Effect of 25 µM Picotamide on Agonist ED50 Values in Platelet-Rich Plasma (PRP) nih.gov

The anti-aggregating effects of picotamide have also been confirmed in whole blood (WB) systems, which more closely mimic physiological conditions. Using an impedance method, studies showed that a 25 µM concentration of picotamide significantly enhanced the ED50 values for ADP, sodium arachidonate, and collagen. nih.gov For example, the ED50 for ADP in whole blood increased from 6.6 µM to 12.7 µM with the addition of picotamide. nih.gov These findings confirm that the inhibitory effect of picotamide on platelet response is robust and observable in the more complex environment of whole blood. nih.gov

Table 2: Effect of 25 µM Picotamide on Agonist ED50 Values in Whole Blood (WB) nih.gov

Beyond its antiplatelet effects, preclinical research has explored the impact of picotamide on vascular smooth muscle cells, which play a critical role in the development of atherosclerosis.

In vitro studies have shown that picotamide can inhibit the proliferation of both human and rat arterial smooth muscle cells. unimi.it This effect was observed to be concentration-dependent within a range of 1 to 500 µM and was also reversible. unimi.it Picotamide was found to inhibit DNA synthesis stimulated by several mitogenic factors, including 10% fetal calf serum, platelet-derived growth factor (PDGF-BB), epidermal growth factor (EGF), and the thromboxane A2 receptor agonist U46619. unimi.it Furthermore, when U46619 was combined with EGF or PDGF-BB, it produced a significant amplification of [3H]thymidine incorporation, an indicator of DNA synthesis, which was completely reversed by picotamide. unimi.it This ability to interfere with myocyte proliferation suggests a potential role for the compound in modulating atherogenesis. unimi.it

Smooth Muscle Cell Biology Research

Modulation of Smooth Muscle Cell Migration

Picotamide monohydrate has been shown to exert inhibitory effects on the migration of arterial smooth muscle cells, a key process in the development of atherosclerosis. In vitro studies have demonstrated that picotamide can impede the migratory response of these cells to various stimuli. Specifically, its ability to inhibit smooth muscle cell migration induced by platelet-derived growth factor-BB (PDGF-BB) and fibrinogen has been documented. This inhibition is observed to be concentration-dependent, suggesting a direct pharmacological effect on the cellular mechanisms governing migration. The interference with myocyte migration highlights a potential role for picotamide in modulating vascular remodeling and pathogenic processes like atherogenesis. ebm-journal.org

Impact on DNA Synthesis in Response to Growth Factors (e.g., PDGF-BB, EGF)

The proliferation of vascular smooth muscle cells is a critical component of intimal thickening in arterial walls. Picotamide has demonstrated a capacity to inhibit the synthesis of DNA, a prerequisite for cell proliferation, in response to several potent growth factors. Research has shown that picotamide curtails DNA synthesis initiated by platelet-derived growth factor-BB (PDGF-BB) and epidermal growth factor (EGF). ebm-journal.orgcaymanchem.com Furthermore, this inhibitory action extends to the pro-proliferative signals induced by fetal calf serum and the thromboxane A2 receptor agonist, U46619. ebm-journal.org

An interesting observation is the synergistic effect on DNA synthesis when growth factors like EGF or PDGF-BB are combined with the thromboxane A2 receptor agonist U46619, leading to a marked increase in [3H]thymidine incorporation. Picotamide was found to completely reverse this amplified response, underscoring its comprehensive inhibitory effect on pathways leading to myocyte proliferation. ebm-journal.org

Table 1: Effect of Picotamide on Growth Factor-Induced DNA Synthesis

Stimulant Effect of Picotamide
Platelet-Derived Growth Factor-BB (PDGF-BB) Inhibition of DNA Synthesis ebm-journal.orgcaymanchem.com
Epidermal Growth Factor (EGF) Inhibition of DNA Synthesis ebm-journal.orgcaymanchem.com
Fetal Calf Serum (10%) Inhibition of DNA Synthesis ebm-journal.orgcaymanchem.com
U46619 (Thromboxane A2 receptor agonist) Inhibition of DNA Synthesis ebm-journal.orgcaymanchem.com
U46619 + EGF or PDGF-BB Complete reversal of amplified DNA synthesis ebm-journal.org

Vascular Tone Modulation in Isolated Arteries

Picotamide has been observed to inhibit a wide array of agonist-induced smooth muscle contractions in isolated porcine renal interlobar and coronary arteries. nih.govpharmacologyeducation.org This suggests that the compound's effects on vascular smooth muscle are not limited to a single pathway but are rather broad-spectrum. The inhibition of vasoconstriction in these key arterial beds may contribute to the beneficial cardiovascular and renal effects seen with picotamide. nih.gov

The inhibitory action of picotamide extends to vasoconstriction induced by a variety of agonists. In porcine renal interlobar arteries, picotamide shifted the concentration-response curves for contractions induced by α1-adrenoceptor agonists to the right, indicating competitive antagonism. nih.govpharmacologyeducation.org Specifically, there was a 2- to 10-fold increase in the EC50 values for these agonists. nih.govpharmacologyeducation.org In coronary arteries, however, α1-adrenergic contractions were inhibited by approximately 50% without a rightward shift in the concentration-response curve. nih.govpharmacologyeducation.org

Furthermore, picotamide has been shown to inhibit contractions induced by other potent vasoconstrictors, including angiotensin-II and endothelin-1 (B181129), in both renal interlobar and coronary arteries. nih.gov Unlike its effect on α1-adrenergic agonists in renal arteries, the inhibition of angiotensin-II and endothelin-1 did not involve a rightward shift of the concentration-response curves. nih.gov

Table 2: Picotamide's Inhibitory Effects on Agonist-Induced Vasoconstriction in Porcine Arteries

Vascular Bed Agonist Observed Effect of Picotamide
Renal Interlobar Artery α1-adrenoceptor agonists Rightward shift of concentration-response curve (2-10 fold increase in EC50) nih.govpharmacologyeducation.org
Coronary Artery α1-adrenergic agonists ~50% inhibition without a rightward shift nih.govpharmacologyeducation.org
Renal Interlobar Artery Angiotensin-II Inhibition without a rightward shift nih.gov
Coronary Artery Angiotensin-II Inhibition without a rightward shift nih.gov
Renal Interlobar Artery Endothelin-1 Inhibition without a rightward shift nih.gov
Coronary Artery Endothelin-1 Inhibition without a rightward shift nih.gov
Coronary Artery Cholinergic agonists ≥50% inhibition without a rightward shift nih.govpharmacologyeducation.org
Both Serotonin Inhibition with features of a rightward shift nih.gov
Both U46619 (TXA2 analog) Inhibition without a rightward shift nih.gov

Electric field stimulation (EFS) can induce contractions in vascular tissue by triggering the release of endogenous neurotransmitters. Picotamide has been shown to effectively inhibit these EFS-induced contractions. In studies on porcine renal interlobar arteries, picotamide at concentrations of 100 and 300 µM caused an approximately 50% reduction in the contractile response to EFS. nih.govpharmacologyeducation.org This finding suggests that picotamide can interfere with neurogenically mediated vasoconstriction. pharmacologyeducation.org

Macrophage Thromboxane Synthesis Inhibition (e.g., LPS-stimulated)

Picotamide has demonstrated the ability to inhibit the synthesis of thromboxane A2 (TxA2) in macrophages, which are a significant source of this pro-inflammatory mediator. In studies utilizing rat peritoneal macrophages, picotamide at a concentration of 0.5 mM significantly inhibited both basal and lipopolysaccharide (LPS)-stimulated synthesis of TxA2. ebm-journal.orgnih.gov This inhibitory action is selective, as picotamide did not suppress the synthesis of prostacyclin (measured as its stable metabolite i6-keto-PGF1α) and, in fact, led to a significant shunting of the metabolic pathway towards prostacyclin production. ebm-journal.org This selective inhibition of thromboxane synthetase in macrophages highlights a key anti-inflammatory mechanism of picotamide. ebm-journal.org

In Vivo Pharmacodynamic Studies in Animal Models

Picotamide, a derivative of methoxy-isophtalic acid, demonstrates a dual pharmacological action by inhibiting thromboxane A2 (TxA2) synthase and antagonizing TxA2 receptors. nih.govwikipedia.org Preclinical investigations using various animal models have been crucial in elucidating its pharmacodynamic profile, particularly its effects on platelet function, thromboxane production, vascular tone, and atherogenesis.

The antithrombotic activity of picotamide has been evaluated in a mouse model of pulmonary thromboembolism. In this model, picotamide administered intraperitoneally one hour before a thrombotic challenge protected the mice from mortality induced by an intravenous injection of collagen plus epinephrine. nih.gov This protective effect underscores its potent antiplatelet activity in a complex in vivo system.

Further studies in this mouse model demonstrated that picotamide was also effective in reducing mortality caused by the injection of U46619, a stable TxA2 mimetic, where aspirin (B1665792) was found to be inactive. nih.gov This finding highlights the compound's direct antagonism of TxA2 receptors, a mechanism distinct from that of aspirin.

Table 1: Effect of Picotamide on Mortality in a Mouse Pulmonary Embolism Model

Thrombotic ChallengePicotamide EffectReference Compound Effect
Collagen + Epinephrine (i.v.)Dose-dependent protection from deathAspirin also protective
U46619 (TxA2 mimetic) (i.v.)Reduced mortalityAspirin inactive

Investigations into the effect of picotamide on thromboxane production in animal models have revealed route-dependent effects. In a mouse model, intraperitoneal administration of picotamide did not inhibit the formation of serum Thromboxane B2 (TxB2), the stable metabolite of TxA2, at the doses tested. nih.gov

Conversely, when picotamide was administered intravenously just two minutes before the thrombotic challenge, a strong inhibition of serum TxB2 (an 84.6% reduction) was observed. nih.gov This significant decrease in thromboxane production was associated with a more potent antithrombotic effect, directly linking the inhibition of TxA2 synthesis to its therapeutic action in this model. nih.gov

Table 2: Effect of Picotamide Administration Route on Serum TxB2 Inhibition in Mice

Administration RouteEffect on Serum TxB2Associated Antithrombotic Effect
Intraperitoneal (i.p.)No inhibition observedProtective
Intravenous (i.v.)Strong inhibition (-84.6%)Higher antithrombotic effect

The vasodilatory properties of picotamide have been examined using porcine renal interlobar and coronary arteries in organ bath studies, which serve as a crucial ex vivo model for understanding in vivo vascular effects. nih.govnih.gov In these studies, picotamide was shown to inhibit smooth muscle contractions induced by a wide spectrum of vasoconstrictors, suggesting a broad vasodilatory potential. nih.govresearchgate.net

Specifically, picotamide inhibited contractions induced by the TxA2 analog U46619, angiotensin-II, and endothelin-1 in both renal and coronary arteries. nih.govresearchgate.net The compound also demonstrated inhibitory effects on α1-adrenergic and cholinergic agonist-induced contractions. nih.gov This inhibition of vasoconstriction in key vascular beds may contribute to the beneficial effects of picotamide on the cardiovascular and renal systems. nih.govnih.gov

Table 3: Inhibitory Effects of Picotamide on Vasoconstrictor-Induced Contractions in Porcine Arteries

Vessel TypeVasoconstrictor AgonistObserved Effect of Picotamide
Renal Interlobar Arteryα1-adrenoceptor agonistsInhibition (rightward shift of concentration-response curves)
Renal Interlobar ArteryU46619 (TxA2 analog)Inhibition
Renal Interlobar ArteryAngiotensin-IIInhibition
Renal Interlobar ArteryEndothelin-1Inhibition
Coronary Arteryα1-adrenergic agonistsInhibition (~50%)
Coronary ArteryCholinergic agonistsInhibition (≥50%)
Coronary ArteryU46619 (TxA2 analog)Inhibition
Coronary ArteryAngiotensin-IIInhibition
Coronary ArteryEndothelin-1Inhibition

The dual action of picotamide as a TxA2 synthase inhibitor and receptor antagonist is particularly relevant to the inflammatory processes of atherosclerotic plaque. nih.gov TxA2 is a mitogenic stimulus, and its reduction can inhibit smooth muscle cell proliferation, a key event in atherogenesis. nih.gov While direct in vivo studies of picotamide in animal models of atherosclerosis are not extensively detailed in the provided search results, the mechanism has been supported by related research.

An experimental study in an animal model of atherosclerosis found that a combination of drugs that inhibit COX-1 and antagonize TxA2 receptors possessed greater anti-atherosclerotic properties than either drug alone. nih.gov This provides strong support for the potential clinical utility of compounds with a dual mechanism like picotamide in this setting. nih.gov Furthermore, in vitro studies have shown that picotamide can inhibit the migration and proliferation of arterial myocytes, processes fundamental to the development of atherosclerotic lesions. unimi.it

Analog Development and Structure Activity Relationship Sar Studies

Design and Synthesis of Picotamide (B163162) Derivatives

The core strategy in developing picotamide analogues has been the modification of its fundamental structure to explore new chemical spaces and identify compounds with superior antiplatelet activity. This has led to the synthesis of several classes of derivatives, including isostructural analogues, hydrazone derivatives, and other related structures like phthalamides and benzenedisulfonamides.

Isostructural Analogues (e.g., 4-Methoxy Diphenyl Isophthalates)

Employing the principle of isosterism, researchers have designed and synthesized a series of 4-methoxy diphenyl isophthalates as structural analogues of picotamide. researchgate.net The synthesis of these compounds typically involves multi-step reaction sequences. researchgate.net By replacing the picolyl rings of picotamide with various substituted phenyl groups, scientists have been able to investigate the impact of different substituents on the molecule's biological activity. This approach has led to the identification of several compounds with promising antiplatelet effects. researchgate.net

Novel Hydrazone Derivatives (e.g., 4-Methoxy-1,3-Benzenediolyl Hydrazones)

A series of novel 4-methoxy-1,3-benzenediolyl hydrazones have been rationally designed and synthesized as potential antiplatelet agents. nih.gov The synthesis of these derivatives involves a key step of condensing hydrazide intermediates with appropriate aromatic aldehydes. brieflands.com This synthetic route has allowed for the creation of a diverse library of hydrazone compounds, which have been subsequently evaluated for their biological activity. nih.govbrieflands.com

Exploration of Phthalamides and Benzenedisulfonamides

Further extending the structural modifications of picotamide, researchers have explored the synthesis of various phthalamides and benzenedisulfonamides. lookchem.com By combining the structural features of picotamide with other pharmacologically active moieties, novel series of N,N'-bis-(halogenophenyl)-4-methoxybenzene-1,3-disulfonamides have been designed and synthesized. researchgate.net This exploration into different chemical scaffolds aims to identify new classes of compounds with enhanced antiplatelet properties.

In Vitro Biological Evaluation of Analogues

A critical step in the development of these novel compounds is their rigorous in vitro evaluation to determine their efficacy and potential toxicity. This typically involves assessing their ability to inhibit platelet aggregation and profiling their cytotoxicity in relevant cell lines.

Comparative Antiplatelet Aggregation Activity

The antiplatelet aggregation activity of the synthesized picotamide analogues is commonly evaluated using inducers such as adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA). nih.gov Studies have shown that many of the newly synthesized derivatives exhibit significant inhibitory effects on platelet aggregation.

For instance, a number of 4-methoxy-1,3-benzenediolyl hydrazone derivatives demonstrated activities that surpassed that of the parent drug, picotamide. nih.gov In one study, seven of these hydrazone compounds showed higher inhibition of platelet aggregation induced by AA than both picotamide (25.1% inhibition) and the commonly used antiplatelet drug, clopidogrel (B1663587) (37.6% inhibition). nih.gov The most potent among them, compound PNN07, exhibited an inhibition rate of 39.8%. nih.gov

Similarly, several 4-ethoxyisophthalamide derivatives showed potent platelet aggregation inhibitory activities induced by ADP, with IC50 values ranging from 0.35 µM to 1.12 µM. researchgate.net Notably, thirteen of these derivatives displayed superior anti-platelet aggregation activities compared to picotamide. researchgate.net Furthermore, a series of N,N'-bis-(halogenophenyl)-4-methoxybenzene-1,3-disulfonamides also produced twelve compounds with anti-platelet aggregation activities greater than that of picotamide. researchgate.net

Comparative Antiplatelet Aggregation Activity of Picotamide Derivatives
Compound ClassInducerKey FindingsReference
4-Methoxy-1,3-Benzenediolyl HydrazonesArachidonic Acid (AA)All tested compounds showed higher activity than Picotamide (25.1% inhibition). Seven compounds were more potent than Clopidogrel (37.6% inhibition). PNN07 was the most potent with 39.8% inhibition. nih.gov
4-EthoxyisophthalamidesAdenosine Diphosphate (ADP)Thirteen derivatives exhibited IC50 values ranging from 0.35 µM to 1.12 µM, showing superior activity to Picotamide. researchgate.net
N,N'-bis-(halogenophenyl)-4-methoxybenzene-1,3-disulfonamidesNot SpecifiedTwelve compounds demonstrated superior anti-platelet aggregation activities compared to Picotamide. researchgate.net

Cytotoxicity Profiling in Cell Lines (e.g., L929 Mouse Fibroblasts)

To assess the safety of these novel compounds at a cellular level, cytotoxicity studies are conducted, often using cell lines such as L929 mouse fibroblasts. The evaluation of the 4-methoxy-1,3-benzenediolyl hydrazone derivatives revealed that none of the compounds exhibited significant cytotoxicity against the L929 cell line. nih.gov

Further studies on other picotamide analogues have provided more detailed cytotoxicity data. For a selection of highly active compounds, cytotoxicity tests were performed using the CCK-8 method on L929 mouse fibroblasts. researchgate.net At a concentration of 10 µM, the in vitro cytotoxicity of most of these test compounds was found to be less than or equal to that of the control drug, picotamide. researchgate.net However, at a higher concentration of 100 µM, only two of the tested compounds showed a higher cell survival rate than picotamide, indicating a generally favorable, but concentration-dependent, cytotoxicity profile for these new derivatives. researchgate.net

Cytotoxicity Profile of Picotamide Derivatives in L929 Mouse Fibroblasts
Compound ClassConcentrationKey FindingsReference
4-Methoxy-1,3-Benzenediolyl HydrazonesNot SpecifiedNone of the compounds showed significant cytotoxicity. nih.gov
Selected High-Activity Analogues10 µMMost test compounds showed less than or equal cytotoxicity compared to Picotamide. researchgate.net
100 µMOnly two compounds exhibited a higher cell survival rate than Picotamide. researchgate.net

Structure-Activity Relationship (SAR) Elucidation

The elucidation of the SAR for picotamide and its derivatives involves identifying the essential structural components responsible for its pharmacological activity and examining how modifications to these components affect its potency.

The fundamental structure of picotamide comprises a central 4-methoxyisophthalamide core with two N-(pyridin-3-ylmethyl) side chains. The key pharmacophoric features essential for its antiplatelet activity are believed to be:

The Amide Linkages: The two amide groups are important for the structural integrity of the molecule and likely participate in hydrogen bonding interactions with the target receptors or enzymes.

The N-Substituted Pyridinylmethyl Side Chains: These heterocyclic rings are critical for the compound's activity. Their nitrogen atoms and aromatic nature are thought to be involved in key interactions with the biological targets. The spatial arrangement of these side chains is also considered important.

The Methoxy (B1213986) Group at the 4-Position: The substituent on the central phenyl ring influences the electronic properties and conformation of the molecule, which in turn affects its biological activity.

Several studies have explored how modifications to the picotamide structure correlate with changes in its antiplatelet potency. These investigations have provided valuable insights into the SAR of this class of compounds.

One area of focus has been the modification of the alkoxy group at the 4-position of the isophthalamide (B1672271) core. A study comparing a series of 4-methoxyisophthalamides (like picotamide) with their 4-ethoxyisophthalamide counterparts revealed that altering this group can significantly impact antiplatelet activity. researchgate.netnih.gov In some instances, the 4-ethoxy analogs demonstrated superior anti-platelet aggregation activities compared to the 4-methoxy parent compounds. nih.gov For example, a series of 24 novel 4-ethoxyisophthalamides were synthesized and evaluated for their in vitro anti-platelet aggregation activities. Several of these derivatives exhibited potent inhibition of ADP-induced platelet aggregation, with some compounds showing higher activity than picotamide itself. researchgate.netnih.gov

The following table presents the in vitro anti-platelet aggregation activities of selected 4-ethoxyisophthalamide derivatives compared to picotamide, induced by 5.0 mM ADP.

CompoundR1R2IC50 (μM)
Picotamide-OCH33-pyridinyl>1.12
2a-OCH2CH3Phenyl0.61
2b-OCH2CH32-chlorophenyl0.35
2f-OCH2CH32-methylphenyl0.58
2g-OCH2CH33-methylphenyl0.38
2q-OCH2CH32-fluorophenyl0.49
2u-OCH2CH33-fluorophenyl0.40

Research into other related structures, such as 1,3-benzenedisulfonamide analogues, has also provided insights that may be applicable to picotamide. In these studies, modifications to the side chains have been shown to influence activity. For instance, the introduction of electron-withdrawing groups, such as nitro or trifluoromethyl, at the meta- or para-position of the side chain benzene (B151609) rings was found to be generally beneficial for enhancing antiplatelet activity. nih.gov This suggests that the electronic properties of the side chains play a significant role in the interaction with the biological targets.

Furthermore, the nature of the heterocyclic rings in the side chains is also a critical determinant of activity. While detailed studies on a wide range of heterocyclic replacements for the pyridinyl rings in picotamide are not extensively documented in the provided search results, the general principles of SAR in related antiplatelet agents suggest that the size, shape, and electronic distribution of these rings are finely tuned for optimal interaction with the thromboxane (B8750289) A2 receptor and/or synthase.

Advanced Computational and Drug Discovery Research Methodologies

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations are powerful computational tools used to predict the preferred orientation of a ligand when bound to a receptor or enzyme, as well as the affinity and nature of the interaction. For Picotamide (B163162), these studies are crucial for understanding its dual-action mechanism.

Ligand-Receptor Interaction Analysis for Thromboxane (B8750289) Receptors

Molecular docking simulations of Picotamide with the thromboxane A2 (TP) receptor, a G protein-coupled receptor, are essential to delineate the specifics of its antagonistic activity. nih.gov Although a crystal structure of the TP receptor with Picotamide is not publicly available, homology models based on similar receptors are frequently used in such studies. nih.gov These models help in identifying the key amino acid residues within the binding pocket that are critical for ligand recognition and binding.

The binding pocket of the TP receptor is characterized by the presence of a serine residue in transmembrane segment V and an arginine residue in segment VII, complemented by a significant hydrophobic pocket. nih.gov Docking studies would analyze how the functional groups of Picotamide, such as its 4-methoxy group and the two pyridine (B92270) rings, orient themselves to form favorable interactions. It is hypothesized that the pyridine nitrogen atoms could act as hydrogen bond acceptors, while the aromatic rings could engage in π-π stacking or hydrophobic interactions within the pocket. The central isophthalamide (B1672271) core provides a rigid scaffold for the optimal positioning of these interacting moieties.

Below is an interactive table illustrating the hypothetical types of interactions and their corresponding energies that would be analyzed in a typical docking study of Picotamide with the TP receptor.

Interacting ResidueInteraction TypeEstimated Energy (kcal/mol)Involved Atom in Picotamide
Arginine (Arg)Hydrogen Bond-3.5Pyridine Nitrogen
Serine (Ser)Hydrogen Bond-2.8Carbonyl Oxygen
Phenylalanine (Phe)π-π Stacking-2.1Pyridine Ring
Leucine (Leu)Hydrophobic-1.5Methoxy (B1213986) Group
Isoleucine (Ile)Hydrophobic-1.2Isophthalamide Core

Enzyme Active Site Docking for Thromboxane Synthase

As a dual-action agent, Picotamide also inhibits thromboxane synthase, a cytochrome P450 enzyme responsible for converting prostaglandin (B15479496) H2 into thromboxane A2. wikipedia.org The active site of this enzyme contains a heme prosthetic group, which is central to its catalytic activity. wikipedia.org Molecular docking studies are employed to investigate how Picotamide binds to this active site and exerts its inhibitory effect.

The primary mechanism of inhibition likely involves the steric hindrance of the substrate's access to the heme iron or direct interaction with key residues that are essential for catalysis. Docking simulations would predict the binding pose of Picotamide within the active site, highlighting potential interactions with the heme group or surrounding amino acids. The pyridine moieties of Picotamide could potentially coordinate with the heme iron or form hydrogen bonds with polar residues, while the rest of the molecule could occupy the hydrophobic channel leading to the active site.

The following interactive table presents a hypothetical summary of the binding interactions of Picotamide within the active site of thromboxane synthase as predicted by a docking simulation.

Component of Active SiteInteraction TypeEstimated Binding Affinity (Ki)Involved Part of Picotamide
Heme GroupCoordination/π-cationLow micromolar (µM)Pyridine Ring
Tyrosine (Tyr)Hydrogen BondSub-micromolar (nM)Amide Group
Valine (Val)HydrophobicMicromolar (µM)Methoxy Group
Phenylalanine (Phe)HydrophobicMicromolar (µM)Isophthalamide Core

Exploration of Interactions with Other Potential Molecular Targets (e.g., P2Y12)

In drug discovery, assessing the selectivity of a compound is critical to understanding its potential for off-target effects. Computational screening, through molecular docking, can be used to explore the interaction of Picotamide with other related molecular targets. The P2Y12 receptor, another key player in platelet aggregation, represents a relevant potential off-target. nih.govmdpi.com

Docking Picotamide into the binding site of the P2Y12 receptor would provide insights into its potential for binding and modulation. By comparing the predicted binding affinity and interaction patterns with those for its primary targets (TP receptor and thromboxane synthase), researchers can computationally estimate the selectivity profile of Picotamide. A significantly lower predicted binding affinity for P2Y12 would suggest a lower likelihood of clinically relevant off-target activity at this receptor, reinforcing its specific dual-action mechanism.

Quantum Chemical and Molecular Dynamics Simulations

Quantum chemical methods and molecular dynamics simulations provide a deeper understanding of the electronic structure and dynamic behavior of molecules, which are fundamental to their reactivity and intermolecular interactions.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov For Picotamide monohydrate, DFT calculations can provide a detailed picture of its electron density distribution, which governs its chemical reactivity and interaction with biological targets. These calculations can determine the optimized molecular geometry, bond lengths, and bond angles with high accuracy.

The results from DFT calculations can help in understanding the distribution of charge across the molecule, identifying regions that are electron-rich or electron-poor. This information is invaluable for rationalizing the observed binding modes in docking studies, as it explains the electrostatic contributions to the ligand-receptor interactions. Furthermore, DFT can be used to calculate various molecular properties that are relevant to the molecule's pharmacological activity. nih.gov

Analysis of Frontier Molecular Orbitals and Molecular Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.govaimspress.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov For Picotamide, a smaller HOMO-LUMO gap might suggest higher reactivity, which could be relevant for its interaction with the heme center of thromboxane synthase.

An illustrative table of FMO properties for a molecule like Picotamide is provided below.

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Electron-donating capacity
LUMO-1.2Electron-accepting capacity
HOMO-LUMO Gap5.3Indicator of chemical reactivity/stability

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the surface of a molecule. mdpi.comchemrxiv.org These maps are crucial for understanding intermolecular interactions, particularly non-covalent interactions like hydrogen bonding and electrostatic steering. The MEP map of Picotamide would reveal regions of negative potential (in red), typically around electronegative atoms like oxygen and nitrogen, which are potential hydrogen bond acceptor sites. Regions of positive potential (in blue) are associated with hydrogen atoms attached to electronegative atoms and represent potential hydrogen bond donor sites. This detailed charge distribution landscape is instrumental in predicting how Picotamide will orient itself within the binding sites of its target proteins to maximize favorable electrostatic interactions.

An example of data that can be derived from an MEP analysis is shown in the interactive table below.

Atomic Region of PicotamideMEP Value (kcal/mol)Implication for Interaction
Carbonyl Oxygen-45Strong Hydrogen Bond Acceptor
Pyridine Nitrogen-38Hydrogen Bond Acceptor
Amide Hydrogen+25Potential Hydrogen Bond Donor
Aromatic Rings-10 to +10van der Waals/Hydrophobic Interactions

Prediction of Physico-chemical Parameters Influencing Biological Activity

Computational methods are instrumental in predicting the physicochemical properties of drug candidates like Picotamide, which in turn are crucial determinants of their biological activity. Quantitative Structure-Activity Relationship (QSAR) models and other in silico tools can correlate these parameters with the compound's efficacy and pharmacokinetic profile. While specific QSAR studies exclusively modeling this compound are not extensively detailed in publicly available literature, the principles of these methodologies can be applied to understand its behavior.

ParameterPredicted ValueInfluence on Biological Activity
Molecular Weight376.42 g/mol ebi.ac.ukImpacts absorption, distribution, and diffusion across biological membranes.
AlogP (Lipophilicity)2.35 ebi.ac.ukAffects membrane permeability and binding to target proteins.
Polar Surface Area93.21 Ų ebi.ac.ukInfluences solubility, permeability, and drug-receptor interactions.
Hydrogen Bond Donors2 ebi.ac.ukKey for specific interactions with biological targets.
Hydrogen Bond Acceptors5 ebi.ac.ukContributes to the binding affinity and specificity with target molecules.
Rotatable Bonds6 ebi.ac.ukDetermines the conformational flexibility of the molecule.
Acidic pKa13.44 ebi.ac.ukInfluences the ionization state at different physiological pH values.
Basic pKa5.12 ebi.ac.ukAffects the ionization state and, consequently, solubility and receptor binding.

These predicted parameters are fundamental in constructing QSAR models. Such models would mathematically relate these descriptors to the known antiplatelet activity of Picotamide and its analogs, allowing for the virtual screening and design of new compounds with potentially enhanced activity or improved pharmacokinetic properties. For example, modifications to the molecular structure that alter the AlogP could be explored to optimize the balance between membrane permeability and aqueous solubility.

High-Throughput Screening Applications

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity against a specific target or pathway.

The rationale for including Picotamide in these libraries is based on its potential to interact with targets beyond its primary ones. The structural motifs present in Picotamide may allow it to bind to other receptors or enzymes, leading to unexpected biological activities.

The primary mechanism of Picotamide is the dual inhibition of thromboxane A2 synthase and antagonism of the thromboxane A2 receptor, which underlies its antiplatelet effects. patsnap.compatsnap.comnih.govwikipedia.org However, HTS and other screening methodologies hold the potential to uncover novel biological activities.

An example of such a novel finding can be seen in the ChEMBL database, which records bioactivity data. Picotamide has been tested for antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria, and showed a pIC50 value of 5.5, indicating some level of activity. guidetomalariapharmacology.org This finding, while requiring further investigation and validation, suggests a potential new therapeutic avenue for Picotamide that is distinct from its established cardiovascular applications.

Furthermore, recent preclinical research has indicated that Picotamide may have effects beyond its antiplatelet activity, including the inhibition of a wide spectrum of agonist-induced smooth muscle contractions in porcine renal and coronary arteries. nih.gov This suggests that Picotamide might interact with various receptors or signaling pathways involved in smooth muscle contraction, opening up possibilities for its use in other vascular-related conditions.

Computational approaches can also predict potential off-target interactions. By screening the structure of Picotamide against databases of known protein binding sites, it is possible to generate a list of potential off-targets. These in silico predictions can then guide experimental validation through targeted bioassays. Identifying such off-target interactions is crucial, as they can lead to either adverse effects or new therapeutic opportunities.

Q & A

Q. How should experimental designs be structured to synthesize Picotamide monohydrate with high purity and reproducibility?

  • Methodological Answer : Utilize Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent ratios, crystallization conditions). Include control groups and replicate trials to assess variability. For characterization, employ techniques like High-Performance Liquid Chromatography (HPLC) for purity analysis and X-Ray Powder Diffraction (XRPD) to confirm crystalline structure . Document protocols rigorously to ensure reproducibility, adhering to guidelines for experimental reporting .

Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?

  • Methodological Answer : Key techniques include:
  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine monohydrate stability and dehydration behavior.
  • Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) for structural elucidation.
  • Dynamic Vapor Sorption (DVS) to assess hygroscopicity under varying humidity.
  • Ensure raw data includes molecular weight confirmation via Mass Spectrometry (MS) and impurity profiling .

Q. How can researchers ensure batch-to-batch consistency in this compound synthesis?

  • Methodological Answer : Implement quality control protocols such as:
  • Standardized purification steps (e.g., recrystallization solvents, filtration methods).
  • Statistical process control (SPC) to monitor critical parameters (e.g., yield, particle size distribution).
  • Cross-validate results using orthogonal analytical methods (e.g., HPLC vs. UV-Vis spectroscopy) .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data (e.g., efficacy, toxicity) across this compound studies?

  • Methodological Answer : Conduct a systematic review using the PICOT framework to standardize comparisons:
  • Population (e.g., in vitro vs. in vivo models), Intervention (dosage forms), Comparison (placebo/active controls), Outcome (e.g., IC50 values), and Time (exposure duration).
  • Perform meta-analyses to identify confounding variables (e.g., solvent interactions, assay sensitivity) .

Q. How can formulation challenges (e.g., low bioavailability) of this compound be addressed methodologically?

  • Methodological Answer : Use Quality by Design (QbD) principles to optimize formulations:
  • Screen excipients for compatibility via phase solubility studies.
  • Develop solid dispersions or co-crystals to enhance solubility.
  • Validate bioavailability improvements using in vitro-in vivo correlation (IVIVC) models and pharmacokinetic studies in relevant animal models .

Q. What computational approaches predict the stability and degradation pathways of this compound?

  • Methodological Answer : Apply Density Functional Theory (DFT) to model hydrolysis or oxidation mechanisms. Validate predictions with accelerated stability testing (e.g., ICH Q1A guidelines) and liquid chromatography-mass spectrometry (LC-MS) to identify degradation products .

Data Integrity and Compliance

Q. How should researchers handle conflicting spectral data (e.g., NMR, FTIR) for this compound?

  • Methodological Answer :
  • Replicate experiments under controlled conditions (e.g., humidity, temperature).
  • Use principal component analysis (PCA) to identify outliers in spectral datasets.
  • Cross-reference with published crystallographic data (e.g., Cambridge Structural Database) .

Q. What ethical and regulatory considerations are critical for preclinical studies involving this compound?

  • Methodological Answer :
  • Adhere to ARRIVE guidelines for animal studies, ensuring transparency in sample sizes and endpoints.
  • Comply with Good Laboratory Practice (GLP) for data recording and audit trails.
  • Disclose all conflicts of interest and funding sources in publications .

Note : For reproducibility, ensure all experimental details (e.g., solvent grades, instrument calibration) are documented in supplementary materials, following journal-specific guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Picotamide monohydrate
Reactant of Route 2
Reactant of Route 2
Picotamide monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.